molecular formula C20H18FNO4S2 B2696312 Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 896329-78-5

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No. B2696312
CAS RN: 896329-78-5
M. Wt: 419.49
InChI Key: ZHDANGWZMMSIQI-UHFFFAOYSA-N
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Description

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. In

Scientific Research Applications

Fluoroalkylative Aryl Migration

A study by He, Tan, Ni, and Hu (2015) explored the synthetic application of fluorinated sulfinate salts as di- and monofluoroalkyl radical precursors in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This method demonstrates the versatility of sulfonyl compounds in complex organic transformations, potentially including the synthesis or modification of compounds similar to Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate (Zhengbiao He et al., 2015).

Anti-Helicobacter pylori Agents

Carcanague et al. (2002) contributed to the discovery of novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole with potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate, similar in structural complexity to Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, showcased significant in vitro microbiological criteria for a novel anti-H. pylori agent, highlighting the potential for such compounds in therapeutic applications (D. Carcanague et al., 2002).

Electropolymerization and Electrochromic Properties

Hu et al. (2013) synthesized and characterized novel donor–acceptor type monomers, investigating their electropolymerization and electrochromic properties. The introduction of different acceptor groups, similar to the functionalities present in Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, significantly affected the electrochemical activity and optical properties of the resulting polymers, suggesting applications in advanced material design (Bin Hu et al., 2013).

Photoswitchable Fluorescent Diarylethene Derivatives

Takagi et al. (2012) developed sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene and studied the effect of alkyl substitution on the fluorescence property of closed-ring isomers. Their work underscores the utility of sulfone derivatives, including those related to Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, in the development of photoswitchable fluorescent materials, which could have implications in sensing and imaging technologies (Yuta Takagi et al., 2012).

properties

IUPAC Name

benzyl N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDANGWZMMSIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

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